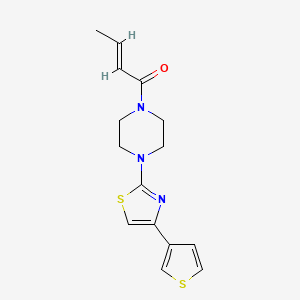
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C15H17N3OS2 and its molecular weight is 319.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Binding and Staining
One study reviewed the properties of Hoechst 33258 and its analogues, which are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds, which include a piperazine moiety, are used in fluorescent DNA staining, chromosome analysis, and flow cytometry, highlighting their utility in cell biology and molecular diagnostics (Issar & Kakkar, 2013).
Piperazine Derivatives in Drug Development
Piperazine derivatives are significant in drug design due to their presence in a variety of therapeutic drugs across several categories, including antipsychotic, antidepressant, anticancer, and antiviral medications. The versatility of the piperazine scaffold allows for modifications that can lead to significant differences in medicinal properties, underscoring the potential for (E)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)but-2-en-1-one and similar compounds in drug discovery (Rathi et al., 2016).
Dopamine D2 Receptor Ligands
Another paper discusses the development of dopamine D2 receptor (D2R) ligands, which include piperazine and thiophene derivatives for treating neuropsychiatric disorders. The structure-activity relationship studies of these ligands offer insights into designing molecules with potential therapeutic applications for conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
Antimicrobial and Anticancer Applications
Research on furanyl- or thienyl-substituted nucleobases and nucleosides, which share structural features with the compound of interest, demonstrates the importance of such modifications in medicinal chemistry. These compounds show promising activities against viruses, tumors, and bacteria, suggesting potential research directions for exploring the antimicrobial and anticancer applications of this compound (Ostrowski, 2022).
Propriétés
IUPAC Name |
(E)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-2-3-14(19)17-5-7-18(8-6-17)15-16-13(11-21-15)12-4-9-20-10-12/h2-4,9-11H,5-8H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHZFDYMMIAFNQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCN(CC1)C2=NC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)
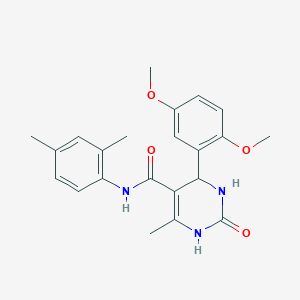
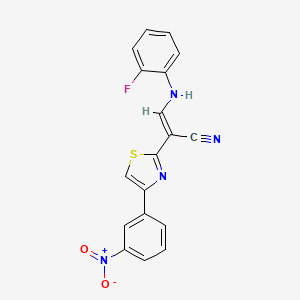
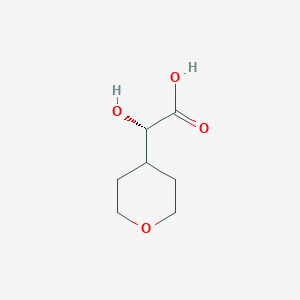
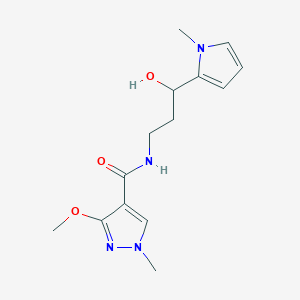
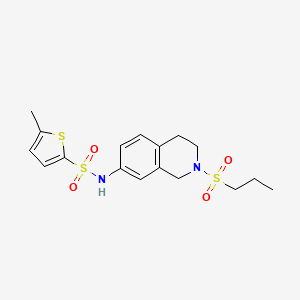
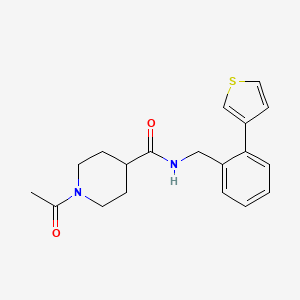
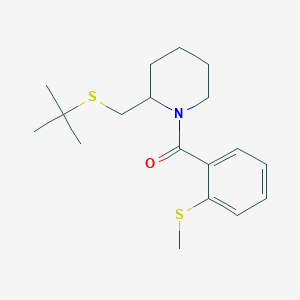
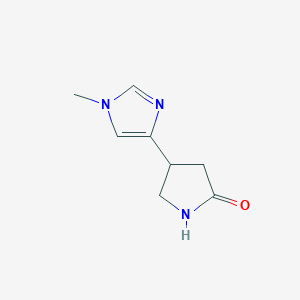
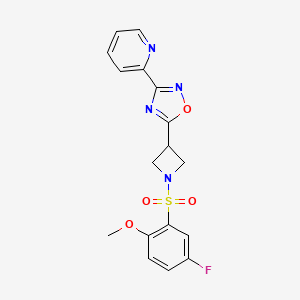
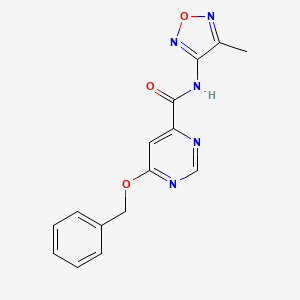
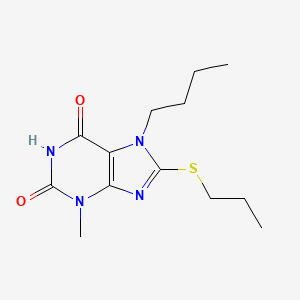
![N'-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2800192.png)
